TCMDC-124975

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

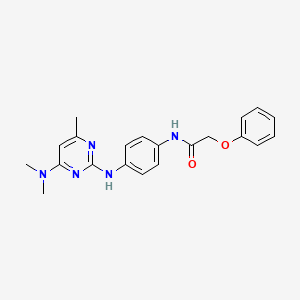

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.

BenchChem offers high-quality N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimalárica

TCMDC-124975 exhibe una actividad antimalárica prometedora . Contiene un núcleo de quinazolindiona, conocido por su amplio espectro de actividades biológicas . El compuesto fue evaluado por su actividad antimalárica contra P. falciparum 3D7 .

Baja Toxicidad

Se ha informado que el compuesto tiene baja toxicidad . Esto lo convierte en un posible candidato para su posterior desarrollo y optimización como agente terapéutico .

Actividad Anticancerígena

This compound ha sido evaluado por su actividad antiproliferativa contra la línea celular MCF-7 . Esto sugiere posibles aplicaciones en el campo de la investigación del cáncer .

Actividad Antiinflamatoria

La quinazolindiona, una estructura central en this compound, es conocida por sus propiedades antiinflamatorias . Esto sugiere que this compound podría usarse potencialmente en el tratamiento de enfermedades inflamatorias .

Descubrimiento de Fármacos

This compound es un notable farmacóforo en el descubrimiento de fármacos debido a su amplio espectro de actividades biológicas . Está presente en varias moléculas farmacéuticas activas .

Investigación de Síntesis

La síntesis de this compound se ha descrito utilizando productos de bajo costo y alternativas más ecológicas cuando es posible . Esto lo convierte en un compuesto valioso para la investigación en química sostenible .

Mecanismo De Acción

Target of Action

The primary target of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide, also known as TCMDC-124975, is the essential malarial kinase PfCLK3 . PfCLK3 plays a key role in the processing of parasite RNA . This kinase is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum .

Mode of Action

This compound interacts with PfCLK3 by inhibiting its function . The compound was found to be active in vitro against recombinant PfCLK3 . The inhibition of PfCLK3 by this compound disrupts the processing of parasite RNA, thereby affecting the survival of the parasite .

Biochemical Pathways

The inhibition of PfCLK3 by this compound affects the RNA splicing pathway in the parasite . PfCLK3, along with other members of the PfCLK family, plays a crucial role in the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . Therefore, the inhibition of PfCLK3 disrupts these biochemical pathways, leading to downstream effects on the survival and propagation of the parasite .

Pharmacokinetics

It is suggested that this compound is a promising hit compound for a medicinal chemistry program to develop as a preclinical lead . This implies that the compound has favorable pharmacokinetic properties that allow it to be absorbed and distributed in the body, exert its action, and then be metabolized and excreted.

Result of Action

The result of the action of this compound is the inhibition of the survival and propagation of Plasmodium falciparum . By inhibiting PfCLK3, this compound disrupts the processing of parasite RNA, which is essential for the survival of the parasite’s blood stage . This leads to the death of the parasite and a reduction in the severity of the malaria infection .

Análisis Bioquímico

Biochemical Properties

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of certain enzymes, such as metallocarboxypeptidases, which are involved in peptide catabolism . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity and affecting the overall biochemical pathway.

Cellular Effects

The effects of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function . Additionally, it has been observed to impact cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to their inhibition or activation . This binding interaction is crucial for the compound’s ability to modulate biochemical pathways and cellular processes. Furthermore, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade, leading to a decrease in its efficacy . Its initial effects on cellular function remain significant, with long-term studies indicating potential changes in cellular behavior and function.

Dosage Effects in Animal Models

In animal models, the effects of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide vary with different dosages. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including changes in cellular behavior and potential damage to tissues. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the levels of key metabolites, affecting overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.

Transport and Distribution

The transport and distribution of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its efficacy and potential therapeutic applications.

Subcellular Localization

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-15-13-19(26(2)3)25-21(22-15)24-17-11-9-16(10-12-17)23-20(27)14-28-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEZZLNVSYDOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one](/img/structure/B2575047.png)

![(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575049.png)

![2-(4-Chlorophenyl)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2575052.png)

![N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2575053.png)